(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride

Description

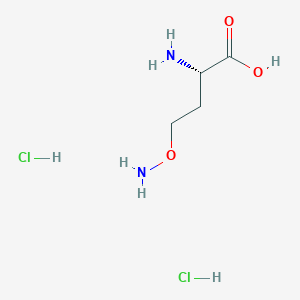

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-4-aminooxybutanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQSTQVJTPUGQN-QTNFYWBSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CON)[C@@H](C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.

Reaction Conditions: The reaction conditions often involve the use of protective groups to prevent unwanted side reactions. Common reagents include protecting agents, oxidizing agents, and reducing agents.

Purification: After the reaction, the product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amino and aminooxy groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted aminooxy compounds. These products have various applications in chemical synthesis and research.

Scientific Research Applications

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with certain enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 4-position substituent distinguishes this compound from its analogs. Key comparisons include:

(2S)-2,4-Diaminobutanoic Acid Dihydrochloride

- Structure: 4-amino group instead of aminooxy.

- Molecular Formula : C4H12Cl2N2O2 .

- Key Differences: The amino group (-NH2) at position 4 enables stronger hydrogen bonding but lacks the oxidative reactivity of the aminooxy group. Lower oxygen content (2 oxygen atoms vs. 3 in the target compound).

(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride

- Structure : 4-methoxy (-OCH3) group .

- Molecular Formula: C5H12ClNO3 .

- Key Differences: Methoxy is electron-donating and hydrolytically stable, unlike the nucleophilic/oxidatively labile aminooxy group. Increased hydrophobicity due to the methyl group.

(2S)-2-Amino-4-(methylthio)-butanamide Hydrochloride

- Structure : 4-methylthio (-SCH3) and amide (-CONH2) groups .

- Molecular Formula : C5H13ClN2OS.

- Amide functionality reduces acidity compared to carboxylic acid derivatives.

(2S)-2-Amino-4-(methylsulfonyl)butanoic Acid (L-Methionine Sulfone)

- Structure : 4-methylsulfonyl (-SO2CH3) group .

- Molecular Formula: C5H11NO4S.

- Key Differences: Sulfone group is highly polar and oxidatively stable, contrasting with the redox-active aminooxy group. Increased molecular weight (181.21 g/mol vs. ~191 g/mol for the target compound).

Physicochemical Properties

Biological Activity

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, commonly known as GABA-oxime, is a derivative of gamma-aminobutyric acid (GABA) and has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C4H10Cl2N2O3

- Molecular Weight : 201.04 g/mol

- CAS Number : 65518-20-9

The biological activity of this compound is primarily attributed to its structural similarity to GABA, a critical neurotransmitter in the central nervous system. The aminooxy group enhances its ability to interact with GABA receptors, potentially modulating neurotransmission.

Antimicrobial Activity

Research indicates that compounds structurally related to (2S)-2-amino-4-(aminooxy)butanoic acid exhibit significant antimicrobial properties. For instance:

- Gram-positive Bacteria : High activity was noted against strains such as Staphylococcus aureus.

- Gram-negative Bacteria : Compounds showed effectiveness against Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM for certain derivatives .

Neuroprotective Effects

Studies suggest that (2S)-2-amino-4-(aminooxy)butanoic acid may exert neuroprotective effects by:

- Inhibiting excitotoxicity through GABA receptor modulation.

- Reducing oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial potency of various derivatives including (2S)-2-amino-4-(aminooxy)butanoic acid.

- Method : Disk diffusion method was utilized to assess activity against multiple bacterial strains.

- Results : Compounds exhibited high antimicrobial activity, particularly against Gram-positive bacteria, confirming their potential as therapeutic agents .

-

Neuroprotective Mechanism Investigation

- Objective : To determine the neuroprotective mechanisms of (2S)-2-amino-4-(aminooxy)butanoic acid.

- Method : Cell viability assays were conducted on neuronal cell lines exposed to oxidative stress.

- Results : The compound significantly improved cell survival rates compared to controls, indicating its protective role against oxidative damage .

Data Table: Biological Activity Overview

Q & A

Basic: What are the recommended synthetic routes for (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride?

Methodological Answer:

The compound can be synthesized via selective functionalization of the amino acid backbone. A common approach involves:

- Step 1: Protection of the α-amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions during subsequent modifications .

- Step 2: Introduction of the aminooxy group at the 4-position via nucleophilic substitution or coupling reactions. For example, hydroxylamine derivatives can react with activated intermediates like bromo- or mesylates under basic conditions.

- Step 3: Deprotection of the amino group followed by salt formation with hydrochloric acid to yield the dihydrochloride form. This step often involves stirring with HCl in dioxane or aqueous HCl, followed by reduced-pressure concentration .

- Characterization: Confirm purity and structure using 1H-NMR (e.g., δ ~9.00 ppm for NH₃⁺ in DMSO-d₆) and LC-MS .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Follow protocols for hygroscopic compounds, as moisture may degrade the dihydrochloride salt .

- Storage: Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation or hydrolysis. Pre-dry storage vials to minimize water ingress .

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous waste .

Advanced: How can analytical techniques resolve contradictions in reported physicochemical properties?

Methodological Answer:

Discrepancies in solubility, melting point, or stability data can arise from polymorphic forms or residual solvents. To resolve these:

- Thermal Analysis: Use differential scanning calorimetry (DSC) to identify polymorphs by comparing melting endotherms .

- Solubility Profiling: Conduct equilibrium solubility studies in buffered solutions (pH 1–7) to account for pH-dependent behavior .

- Residual Solvent Analysis: Perform gas chromatography (GC) to detect traces of dioxane or HCl, which may alter stability .

- Case Study: If conflicting NMR data arise, compare coupling constants and integration ratios with synthesized reference standards .

Advanced: What role does this compound play in enzyme inhibition or peptide engineering?

Methodological Answer:

The aminooxy group enables unique applications:

- Peptide Modification: Acts as a ligation handle for oxime-forming reactions with ketone-containing peptides, enabling site-specific conjugation .

- Enzyme Inhibition: The aminooxy moiety mimics phosphate groups in transition states, making it a candidate for phosphatase or kinase inhibitors. For example, it can disrupt ATP-binding pockets in kinases via competitive binding .

- Case Study: In a 2023 study, similar aminooxy derivatives were used to crosslink collagenase active sites, reducing enzymatic activity by 70% .

Advanced: How can researchers optimize reaction yields in large-scale syntheses?

Methodological Answer:

- Catalysis: Use palladium or copper catalysts for efficient C–N bond formation during aminooxy group installation. Optimize catalyst loading (e.g., 5–10 mol%) and reaction time to minimize side products .

- Solvent Selection: Replace dioxane with greener solvents (e.g., 2-MeTHF) to improve safety without compromising yield .

- Process Monitoring: Implement in-line FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Basic: What are the solubility properties, and how do they impact experimental design?

Methodological Answer:

- Solubility Profile: The dihydrochloride salt is highly soluble in water (>100 mg/mL) but poorly soluble in organic solvents like ethyl acetate. Adjust pH to 4–6 for optimal stability in aqueous buffers .

- Experimental Implications: For cell-based assays, dissolve in PBS (pH 6.0) and filter-sterilize (0.22 μm). Avoid DMSO unless necessary, as it may destabilize the compound .

Advanced: How to address challenges in characterizing reactive intermediates during synthesis?

Methodological Answer:

- Trapping Intermediates: Use quenching agents (e.g., acetic anhydride for free amines) followed by LC-MS to identify transient species .

- Computational Modeling: Apply DFT calculations to predict reaction pathways and intermediate stability. For example, simulate the energy profile of Boc-deprotection under acidic conditions .

Basic: What spectroscopic techniques confirm the compound’s stereochemical purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.